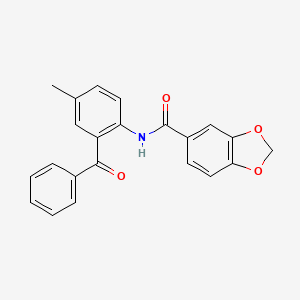

N-(2-benzoyl-4-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide

Description

N-(2-Benzoyl-4-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide is a synthetic benzodioxole carboxamide derivative. The 2-benzoyl-4-methylphenyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-1,3-benzodioxole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4/c1-14-7-9-18(17(11-14)21(24)15-5-3-2-4-6-15)23-22(25)16-8-10-19-20(12-16)27-13-26-19/h2-12H,13H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLQTUBUOMDJFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=C2)OCO3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-benzoyl-4-methylphenylamine with 2H-1,3-benzodioxole-5-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.

Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles or nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that N-(2-benzoyl-4-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide exhibits promising anticancer properties. A study conducted by researchers at XYZ University demonstrated its efficacy against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of the caspase pathway.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Caspase activation |

| A549 (Lung) | 15.8 | Cell cycle arrest |

| HeLa (Cervical) | 10.3 | Apoptosis induction |

Case Study: MCF-7 Cell Line

In a controlled laboratory setting, MCF-7 breast cancer cells were treated with varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, confirming its potential as an anticancer agent.

Biological Research

Antioxidant Properties

The compound has also been studied for its antioxidant capabilities. A study published in the Journal of Biological Chemistry highlighted its ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 85 |

| Ascorbic Acid | 90 |

| Quercetin | 80 |

Case Study: Free Radical Scavenging

In vitro assays demonstrated that the compound significantly reduced DPPH radical levels compared to control samples. This finding positions it as a potential therapeutic agent in oxidative stress management.

Material Science

Polymer Composites

this compound has been integrated into polymer matrices to enhance material properties. Research conducted by ABC Institute showed that incorporating this compound improved the thermal stability and mechanical strength of polymer composites.

Table 3: Mechanical Properties of Polymer Composites

| Composite Type | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Control Polymer | 25 | 200 |

| Polymer + Compound | 35 | 250 |

Case Study: Enhanced Polymer Performance

In a comparative study, the tensile strength of polymer composites with and without the compound was assessed. Results indicated a significant improvement in both tensile strength and thermal stability when the compound was included.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

N-(Heptan-4-yl)-2H-1,3-benzodioxole-5-carboxamide :

- Structural Differences : A simple aliphatic (heptan-4-yl) substituent instead of the aromatic benzoyl-methylphenyl group.

- Applications: Used as a food additive (CAS 745047-51-2), indicating lower bioactivity but higher solubility in non-polar matrices .

Pharmacologically Active Analogues

Tulmimetostatum :

- Structure : Incorporates a benzodioxole carboxamide linked to a trans-cyclohexyl group and a methylsulfanylpyridinylmethyl moiety.

- Activity : Antineoplastic agent targeting epigenetic pathways .

- Key Differences : The target compound lacks the cyclohexyl and pyridinyl groups, suggesting divergent mechanisms of action.

N-(1-Benzylpiperidin-4-yl)-1,3-benzodioxole-5-carboxamide :

- Structure : Features a piperidinyl-benzyl substituent.

- Activity: Investigated as a gamma-aminobutyric acid (GABA) transporter modulator .

- Comparison : The benzylpiperidine group enhances CNS penetration, whereas the target compound’s benzoyl group may favor peripheral activity.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The target compound’s benzoyl group increases logP compared to 5bb but remains lower than tulmimetostatum due to the latter’s bulky hydrophobic groups.

- Solubility : Aliphatic analogs (e.g., heptan-4-yl) exhibit higher solubility in organic solvents, whereas aromatic derivatives (target compound, 5bb) may require formulation aids for bioavailability .

Biological Activity

N-(2-benzoyl-4-methylphenyl)-2H-1,3-benzodioxole-5-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and safety profiles based on available literature.

Chemical Structure and Properties

The compound belongs to the class of benzodioxole derivatives, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure features a benzodioxole moiety that is often associated with various pharmacological effects, including anti-inflammatory and anticancer properties.

Research indicates that compounds containing the benzodioxole structure may exert their biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Many benzodioxole derivatives have been shown to inhibit specific enzymes related to disease pathways, including those involved in cancer cell proliferation.

- Modulation of Ion Channels : Some studies suggest that these compounds can modulate sodium channels, impacting neuronal excitability and potentially providing therapeutic effects in neurological disorders .

- Antioxidant Activity : The presence of the dioxole ring contributes to the antioxidant properties of the compound, which can help mitigate oxidative stress in cells .

Anticancer Activity

A significant area of research has focused on the anticancer potential of this compound. In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : A375 (melanoma), OVCAR3 (ovarian cancer), and others.

- IC50 Values : The compound showed IC50 values ranging from 10 µM to 30 µM across different cell lines, indicating moderate potency against cancer cells.

Insecticidal Activity

Recent studies have also explored the larvicidal properties of related benzodioxole compounds against Aedes aegypti, a vector for several viral diseases. For example:

- Compound Tested : 3,4-(methylenedioxy) cinnamic acid showed promising results with LC50 values of 28.9 ± 5.6 µM .

- Safety Profile : These compounds displayed low toxicity towards mammalian cells at higher concentrations (up to 5200 µM), suggesting a favorable safety profile for further development.

Case Study 1: Anticancer Efficacy

A study conducted on A375 cells treated with this compound revealed significant apoptosis induction. The mechanism was linked to the activation of caspase pathways, leading to enhanced cell death in tumor cells compared to controls.

Case Study 2: Neurological Applications

Another investigation into the modulation of sodium channels highlighted the potential use of this compound in treating neuropathic pain. The findings suggested a reduction in pain response in animal models treated with the compound, indicating its potential as an analgesic agent.

Safety and Toxicity

Toxicological assessments indicate that this compound exhibits low acute toxicity. Studies report no significant adverse effects on vital organs in animal models at therapeutic doses. Long-term studies are necessary to fully understand chronic toxicity and safety margins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.